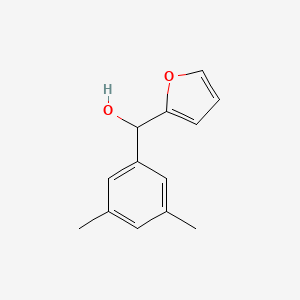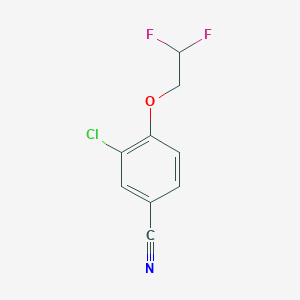
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol: is an organic compound that features a brominated nitropyridine moiety linked to a propanol group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol typically involves the following steps:
Nitration of 5-bromopyridine: The starting material, 5-bromopyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-bromo-3-nitropyridine.
Etherification: The nitropyridine derivative is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The nitro group in 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The propanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas for reduction reactions.
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases to facilitate substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Reduction: 3-((5-Bromo-3-aminopyridin-2-yl)oxy)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving pyridine derivatives.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The presence of the nitro and bromine groups suggests it might interact with biological targets in unique ways, possibly leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could participate in redox reactions, while the bromine atom might facilitate binding through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((5-Chloro-3-nitropyridin-2-yl)oxy)propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-((5-Bromo-3-aminopyridin-2-yl)oxy)propan-1-ol: The nitro group is reduced to an amino group.
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propanoic acid: The propanol group is oxidized to a carboxylic acid.
Uniqueness
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom offers a site for further functionalization, while the nitro group can be reduced or retained for its electron-withdrawing properties. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-(5-bromo-3-nitropyridin-2-yl)oxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O4/c9-6-4-7(11(13)14)8(10-5-6)15-3-1-2-12/h4-5,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKXANUBJSGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])OCCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868765.png)


![1-[(4-Bromophenyl)methyl]-3-cyclopropylurea](/img/structure/B7868786.png)

![(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B7868801.png)








